molecular formula C19H26O3 B14181883 2-Oxo-2-phenylethyl undec-4-enoate CAS No. 923294-09-1

2-Oxo-2-phenylethyl undec-4-enoate

Cat. No.: B14181883
CAS No.: 923294-09-1
M. Wt: 302.4 g/mol
InChI Key: WIIVJLVUSAOPLZ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl undec-4-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to an oxo-ethyl group, which is further connected to an undec-4-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl undec-4-enoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with undec-4-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl undec-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl undec-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl undec-4-enoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl acetate
  • 2-Oxo-2-phenylethyl butyrate
  • 2-Oxo-2-phenylethyl hexanoate

Uniqueness

2-Oxo-2-phenylethyl undec-4-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

923294-09-1

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

phenacyl undec-4-enoate

InChI

InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-12-15-19(21)22-16-18(20)17-13-10-9-11-14-17/h7-11,13-14H,2-6,12,15-16H2,1H3

InChI Key

WIIVJLVUSAOPLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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